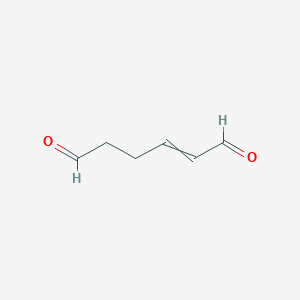

Hex-2-enedial

Description

Significance within α,β-Unsaturated Aldehyde Chemistry

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde group. wikipedia.orgnih.gov This arrangement results in a unique electronic distribution, rendering the molecule susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.org This dual reactivity makes them valuable intermediates in organic synthesis. nih.govmdpi.com

Hex-2-enedial, with its two aldehyde functionalities, is a prime example of this class. The presence of a second aldehyde group amplifies its reactivity and provides additional sites for chemical modification. This bifunctionality allows for the construction of diverse molecular architectures, including heterocyclic compounds and long-chain structures, through various synthetic transformations.

Research Scope and Contemporary Relevance of this compound Studies

Research involving this compound and its derivatives continues to be an active area of investigation. The compound serves as a precursor in the synthesis of various organic molecules. For instance, derivatives of this compound have been identified in natural products, such as those isolated from marine algae. publish.csiro.auresearchgate.net The study of its synthesis and reactions contributes to the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| Chemical Formula | C₆H₈O₂ wikidata.org |

| Molar Mass | 112.13 g/mol wikidata.org |

| IUPAC Name | (2E)-hex-2-enedial |

| Canonical SMILES | C(CC=O)C=CC=O wikidata.org |

| InChI Key | LNRGVCBUONGIKW-HNQUOIGGSA-N wikidata.org |

Synthesis of this compound

The synthesis of this compound can be approached through various routes, often involving the oxidation of corresponding alcohols or the modification of other functional groups. While specific, high-yield synthetic pathways for this compound itself are not extensively detailed in readily available literature, general methods for the formation of α,β-unsaturated aldehydes can be applied. These methods often rely on aldol (B89426) condensation reactions followed by dehydration, or the oxidation of allylic alcohols.

Chemical Reactions and Mechanisms

This compound, as an α,β-unsaturated dialdehyde (B1249045), exhibits a rich and varied reactivity profile. Its chemical behavior is dominated by the electrophilic nature of the conjugated system and the two aldehyde groups.

The conjugated system of this compound makes it an excellent substrate for conjugate addition reactions, also known as Michael additions. libretexts.org In these reactions, a nucleophile attacks the β-carbon of the carbon-carbon double bond. This type of reaction is common for α,β-unsaturated carbonyl compounds and is a powerful tool for carbon-carbon bond formation. libretexts.org The mechanism involves the initial attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product.

Furthermore, the two aldehyde groups can undergo typical aldehyde reactions, such as nucleophilic addition, oxidation to carboxylic acids, and reduction to alcohols. The presence of two such groups allows for the possibility of selective reactions at one aldehyde while the other remains unchanged, or simultaneous reactions at both sites, leading to the formation of symmetrical or unsymmetrical products.

Structure

3D Structure

Properties

CAS No. |

149109-22-8 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

hex-2-enedial |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6-8/h1,3,5-6H,2,4H2 |

InChI Key |

LNRGVCBUONGIKW-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=O)C=CC=O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Hex 2 Enedial

Aldehyde Group Reactivity

The presence of two aldehyde groups makes Hex-2-enedial highly susceptible to reactions typical of carbonyl compounds. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi-bond and the formation of a tetrahedral intermediate. libretexts.org This reaction can be promoted by either basic or acidic conditions. In a basic medium, a potent nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a weaker nucleophile. libretexts.org

A key reaction type for aldehydes is the condensation reaction, where two molecules combine with the loss of a small molecule, such as water. chemguide.co.uk The aldol (B89426) condensation involves the nucleophilic addition of an enolate ion to a carbonyl compound. libretexts.orgwikipedia.org In the context of this compound, one of its aldehyde groups can react with an enolate, or it could potentially react with itself under specific conditions, though intramolecular reactions would be more complex. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form a new α,β-unsaturated carbonyl compound. wikipedia.orgvanderbilt.edu

Another characteristic reaction is the formation of derivatives with nitrogen-based nucleophiles. For instance, aldehydes and ketones react with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) in what is known as an addition-elimination or condensation reaction. chemguide.co.uk The nucleophilic nitrogen of the hydrazine (B178648) first adds to the carbonyl carbon, and a subsequent elimination of a water molecule yields a stable, often crystalline, 2,4-dinitrophenylhydrazone. chemguide.co.uk

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

|---|---|---|---|

| Cyanohydrin Formation | HCN / CN⁻ | Cyanohydrin | Base-promoted libretexts.org |

| Hemiacetal/Acetal (B89532) Formation | Alcohols (R-OH) | Hemiacetal, Acetal | Acid or base catalysis libretexts.org |

| Aldol Condensation | Enolate of another aldehyde/ketone | β-Hydroxy aldehyde, then α,β-Unsaturated aldehyde | Acid or base catalysis wikipedia.org |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acidic (e.g., Methanol/Sulfuric Acid) chemguide.co.uk |

The aldehyde functional groups in this compound can be readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of (E)-hex-2-enedioic acid's precursor suggests that the dialdehyde (B1249045) can be converted to the corresponding dicarboxylic acid under appropriate oxidative conditions.

Conversely, the aldehyde groups can be reduced to primary alcohols. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing aldehydes to alcohols. libretexts.org Catalytic hydrogenation can also be employed, though conditions must be carefully selected to avoid the simultaneous reduction of the carbon-carbon double bond. Selective reduction of the carbonyls without affecting the C=C bond is a key challenge in the chemistry of unsaturated aldehydes.

Nucleophilic Addition and Condensation Reactions

Carbon-Carbon Double Bond Reactivity

The carbon-carbon double bond in this compound is part of an α,β-unsaturated system, which significantly influences its reactivity. The electron-withdrawing effect of the adjacent carbonyl group makes the double bond "electron-poor" and susceptible to specific types of additions.

While typical alkenes readily undergo electrophilic addition, the reactivity of the C=C bond in α,β-unsaturated carbonyls is more complex. libretexts.orglibretexts.org These systems possess two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org Nucleophilic attack can occur at either position. Direct addition to the carbonyl carbon is known as a 1,2-addition. However, nucleophiles can also attack the β-carbon in a process called conjugate addition or 1,4-addition. wikipedia.org This is particularly common with softer nucleophiles. The Michael addition is a well-known example of a conjugate addition. wikipedia.org

Electrophilic reagents, such as halogens (e.g., Br₂), can add across the double bond, but the reaction is influenced by the conjugated system. libretexts.org The presence of the electron-withdrawing aldehyde groups generally deactivates the double bond towards electrophilic attack compared to a simple alkene.

| Addition Type | Reagent Type | Site of Attack | Key Feature |

|---|---|---|---|

| 1,2-Addition | Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | Carbonyl Carbon | Forms an alcohol after workup. |

| 1,4-Addition (Conjugate) | Soft Nucleophiles (e.g., Gilman reagents, enolates) | β-Carbon | Forms a new C-C bond at the β-position, yielding a saturated aldehyde. wikipedia.org |

| Halogenation | Electrophiles (e.g., Br₂) | C=C Double Bond | Adds halogen atoms across the double bond. |

The electron-poor nature of the double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org In this reaction, a conjugated diene reacts with the dienophile (this compound) to form a six-membered ring. libretexts.org The reaction is highly stereospecific and is a powerful tool for constructing cyclic systems with controlled stereochemistry. libretexts.org The presence of the two electron-withdrawing aldehyde groups enhances the reactivity of this compound as a dienophile. libretexts.org Other types of cycloadditions, such as [2+2] cycloadditions, are also possible, particularly under photochemical conditions. libretexts.org

Electrophilic Additions to the α,β-Unsaturated System

Concerted and Stepwise Reaction Mechanisms

The reactions of this compound can proceed through either concerted or stepwise mechanisms, a fundamental distinction in organic chemistry.

A concerted reaction is a single-step process where all bond-breaking and bond-forming occur simultaneously within a single transition state. youtube.comyoutube.com There are no intermediates formed during the reaction. youtube.com The Diels-Alder reaction ([4+2] cycloaddition) is a classic example of a concerted pericyclic reaction. libretexts.orgresearchgate.net The E2 elimination reaction is another example of a concerted process. youtube.compurechemistry.org

A stepwise reaction , in contrast, involves two or more elementary steps and proceeds through one or more reactive intermediates. youtube.comnih.gov Many of the nucleophilic additions to the aldehyde groups of this compound are stepwise. For example, the base-catalyzed addition of a nucleophile to a carbonyl group first forms a tetrahedral alkoxide intermediate, which is then protonated in a second step to yield the final alcohol product. libretexts.org Similarly, aldol condensations proceed via enolate intermediates. wikipedia.org Elimination reactions following an aldol addition can also be stepwise, proceeding through a carbanion intermediate in what is known as the E1cB mechanism. purechemistry.org

The choice between a concerted and a stepwise pathway is influenced by factors such as the reactants, reaction conditions (temperature, solvent, catalyst), and the stability of potential intermediates. nih.gov

Radical-Mediated Transformations

The radical chemistry of this compound, an α,β-unsaturated dialdehyde, is characterized by reactions that target its conjugated π-system and aldehydic hydrogen atoms. While specific kinetic studies on this compound are not abundant, its reactivity can be reliably inferred from extensive research on analogous unsaturated aldehydes such as acrolein, crotonaldehyde, and but-2-enedial.

Key radical-mediated transformations include:

Hydrogen Abstraction: Highly reactive species, such as the hydroxyl radical (•OH), can abstract a hydrogen atom from one of the two aldehydic groups. This process is a common pathway for various unsaturated aldehydes. The resulting acyl radical is a key intermediate that can undergo further reactions, such as oxidation.

Radical Addition: The conjugated C=C double bond in this compound is susceptible to attack by radicals like •OH and the nitrate (B79036) radical (NO₃•). This addition can occur at either the α-carbon (C-3) or the β-carbon (C-4), leading to the formation of different radical intermediates. In atmospheric chemistry, these carbon-centered radicals typically react with molecular oxygen (O₂) to form peroxyl radicals, which then participate in complex reaction chains leading to various oxidation products.

Fragmentation: Radical-initiated reactions can lead to the cleavage of the carbon chain. For instance, the oxidation of aromatic compounds can produce unsaturated dialdehydes like but-2-enedial and glyoxal (B1671930) through radical-mediated ring-opening and fragmentation, a process that highlights the susceptibility of such molecules to C-C bond scission under radical conditions. chemrxiv.org A similar fragmentation pattern could be anticipated for this compound under comparable oxidative stress.

Studies on structurally similar α,β-unsaturated aldehydes provide insight into the kinetics of these radical reactions. For example, the reactions of NO₃ radicals with compounds like 2-butenal (crotonaldehyde) have been shown to proceed via both addition and abstraction pathways. libretexts.org

Table 1: Rate Constants for the Gas-Phase Reaction of NO₃ Radicals with Structurally Related Unsaturated Aldehydes

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-Butenal (Crotonaldehyde) | (4.6 ± 1.3) × 10⁻¹⁵ |

| 2-Methyl-2-butenal | (14.0 ± 2.8) × 10⁻¹⁵ |

| 3-Methyl-2-butenal | (19.1 ± 4.1) × 10⁻¹⁵ |

Data sourced from kinetic studies of nitrate radical reactions.

Enediol-Related Reactivity

The presence of two carbonyl groups and α-hydrogens (at the C-4 position) allows this compound to exhibit reactivity associated with enol and, more significantly, enolate formation. This process, known as tautomerization, is fundamental to many of its reactions.

Keto-Enol Tautomerism:

An aldehyde with a hydrogen atom on its α-carbon can exist in equilibrium with its tautomeric enol form. pressbooks.pub This transformation can be catalyzed by either acid or base. pressbooks.pub

Base-Catalyzed Enolization: A base removes an α-hydrogen to form a resonance-stabilized anion known as an enolate. pressbooks.pubmasterorganicchemistry.com This enolate is a key reactive intermediate. While it has negative charge density on both the α-carbon and the oxygen atom, it most commonly reacts with electrophiles at the carbon. masterorganicchemistry.comopenstax.org

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen and facilitating its removal by a weak base (like water) to form the neutral enol.

The term "enediol" refers to a structure with a C=C double bond where both carbon atoms are bonded to a hydroxyl group. While direct formation of a stable enediol from this compound is specific, the underlying principle of enolate formation governs its reactivity. The α-hydrogens of aldehydes are significantly more acidic than those in alkanes due to the stabilizing effect of the adjacent carbonyl group. libretexts.orgpressbooks.pubucalgary.ca

Table 2: Typical pKa Values for α-Hydrogens in Carbonyl Compounds

| Compound Type | Approximate pKa Range |

|---|---|

| Aldehyde | 16–18 |

| Ketone | 19–21 |

| Ester | 23–25 |

| Alkane | >50 |

This table illustrates the increased acidity of α-hydrogens in carbonyl compounds compared to simple alkanes. libretexts.org

Reactivity Profile:

The conjugated system in this compound results in two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4).

1,2-Addition: Strong, "hard" nucleophiles tend to attack the carbonyl carbon directly.

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, including enolates, preferentially attack the β-carbon. libretexts.org This 1,4-addition is a crucial reaction pathway. The initial product of this attack is itself an enolate, which is then protonated to yield the final, more stable keto-form product. This type of reaction, where one enolate adds to an α,β-unsaturated carbonyl compound, is known as the Michael addition. libretexts.org

Given that this compound contains both an enolate-forming moiety and an α,β-unsaturated system, it has the potential to undergo intramolecular reactions or polymerization under basic conditions.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Hex-2-enedial in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, but multidimensional techniques are essential for unambiguously assigning the complex structure.

Two-dimensional (2D) NMR experiments are critical for establishing the covalent framework of this compound by revealing through-bond and through-space correlations between nuclei. ipb.ptrsc.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. qorganica.eslongdom.org For this compound, COSY spectra would show cross-peaks connecting adjacent protons, allowing for the mapping of the entire proton spin system from one end of the six-carbon chain to the other. For instance, the aldehydic proton at C1 would show a correlation to the vinylic proton at C2, which in turn would couple to the proton at C3, and so on down the chain. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (¹J_CH_ coupling). columbia.edunumberanalytics.com This is invaluable for assigning the carbon signals based on the already-assigned proton spectrum. libretexts.org Each protonated carbon in this compound would produce a cross-peak in the HSQC spectrum, directly linking its ¹H and ¹³C chemical shifts. sdsu.edu

A summary of expected NMR correlations for this compound is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/COSY Correlations for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with H at C#) | Key HMBC Correlations (from H at C# to C at C#) |

| 1 | CHO | 9.5 - 9.8 | 190 - 195 | 2 | 2, 3 |

| 2 | CH | 6.8 - 7.2 | 145 - 155 | 1, 3 | 1, 3, 4 |

| 3 | CH | 6.1 - 6.4 | 130 - 140 | 2, 4 | 2, 4, 5 |

| 4 | CH₂ | 2.3 - 2.6 | 30 - 35 | 3, 5 | 3, 5, 6 |

| 5 | CH₂ | 2.2 - 2.5 | 20 - 25 | 4, 6 | 4, 6 |

| 6 | CHO | 9.7 - 10.0 | 200 - 205 | 5 | 4, 5 |

To resolve ambiguities in spectral assignments or to probe metabolic pathways, this compound can be synthesized with isotopic labels at specific positions. zeochem.com

Deuterium (B1214612) (²H) Labeling: Replacing a specific proton with deuterium effectively removes it from the ¹H NMR spectrum and simplifies the coupling patterns of neighboring protons. umich.edu For example, synthesizing this compound with deuterium at the C1 aldehyde position would result in the disappearance of the downfield singlet at ~9.6 ppm, confirming its assignment. researchgate.net This technique is a powerful method for verifying signal origins. nih.gov

Carbon-13 (¹³C) Labeling: While natural abundance ¹³C NMR is standard, enriching a specific position with ¹³C greatly enhances the signal for that carbon. rsc.org This allows for easier detection in 1D ¹³C spectra and enables more advanced experiments like INADEQUATE that show direct ¹³C-¹³C correlations. It is particularly useful for tracking the fate of specific carbon atoms in chemical reactions or biological systems and for quantifying isotopomer ratios in complex mixtures. nih.gov

Multidimensional NMR Techniques

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. researchgate.net

High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, measures the m/z of an ion with extremely high accuracy (typically within 5 ppm). waters.comrsc.org This allows for the determination of a unique elemental formula. For this compound, HRMS would be used to measure its exact mass, which is distinct from other isomers with the same nominal mass. upenn.edu The precise mass measurement provides irrefutable evidence for the molecular formula C₆H₈O₂. pageplace.de

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈O₂ |

| Nominal Mass | 112 Da |

| Monoisotopic Mass (Calculated) | 112.05243 Da molbase.com |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, M⁺˙) and its subsequent fragmentation through collision-induced dissociation. plos.org Analyzing the resulting fragment ions provides valuable information about the molecule's structure. libretexts.orgchemrxiv.org The fragmentation pattern of this compound would be characteristic of α,β-unsaturated dialdehydes. Likely fragmentation pathways would include:

Loss of a hydrogen radical (H•) from the molecular ion.

Loss of one or both formyl radicals (•CHO).

Loss of carbon monoxide (CO).

Cleavage of the carbon-carbon bonds within the alkyl chain, particularly alpha-cleavage adjacent to the carbonyl groups and cleavage allylic to the double bond. researchgate.netucdavis.edunih.gov

Interactive Table 3: Predicted Key Fragment Ions for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 112.05 | 111.04 | H• | Loss of a hydrogen radical |

| 112.05 | 83.05 | CHO• | Loss of a formyl radical |

| 112.05 | 84.06 | CO | Loss of carbon monoxide |

| 112.05 | 55.02 | C₂H₃O₂• | Cleavage of C3-C4 bond with H rearrangement |

| 83.05 | 55.02 | CO | Loss of carbon monoxide from the [M-CHO]⁺ ion |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic "fingerprint" based on its functional groups. msu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to be dominated by several key absorptions. The most prominent would be the very strong and sharp C=O stretching vibration for the two aldehyde groups. masterorganicchemistry.com The presence of conjugation with the C=C bond would shift this peak to a slightly lower wavenumber compared to a saturated aldehyde. Other key peaks include the C=C stretch and the C-H stretches for the sp² (vinylic and aldehydic) and sp³ (aliphatic) carbons. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR activity depends on a change in the bond's dipole moment, Raman activity depends on a change in polarizability. Therefore, the more symmetric C=C double bond in this compound, which might show a weaker IR signal, would be expected to produce a strong and sharp Raman signal. The C=O bonds would also be Raman active.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Expected IR Intensity | Predicted Raman Signal |

| C-H (Aldehyde) | Stretch | 2820-2850 and 2720-2750 | Medium | Weak |

| C-H (sp²) | Stretch | 3010-3100 | Medium | Medium |

| C-H (sp³) | Stretch | 2850-2960 | Medium-Strong | Medium |

| C=O (Aldehyde) | Stretch | 1680-1705 | Strong, Sharp | Medium-Strong |

| C=C (Alkene) | Stretch | 1620-1650 | Medium-Weak | Strong |

| C-C | Stretch | 800-1200 | Fingerprint Region | Fingerprint Region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. msu.edu The analysis of this compound via UV-Vis spectroscopy provides significant insights into its electronic transitions, primarily influenced by the presence of an α,β-unsaturated aldehyde system. This conjugated system, consisting of a carbon-carbon double bond in conjugation with a carbonyl group (C=C-C=O), acts as the principal chromophore and dictates the molecule's absorption characteristics.

The absorption of UV-Vis radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. libretexts.org For the α,β-unsaturated aldehyde chromophore, two primary types of electronic transitions are of interest: π → π* and n → π* transitions. bbec.ac.in

Detailed Research Findings

The electronic spectrum of this compound is characterized by two distinct absorption bands corresponding to these transitions.

π → π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. davuniversity.org In conjugated systems like this compound, the π electrons are delocalized over the entire C=C-C=O framework. This delocalization results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to isolated chromophores. libretexts.org Consequently, the π → π* transition occurs at a longer wavelength (a bathochromic shift) and with a significantly higher intensity (a hyperchromic effect). libretexts.org For α,β-unsaturated aldehydes, this intense absorption band typically appears in the range of 210–240 nm. davuniversity.orglibretexts.org This is an allowed transition, which accounts for its high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹).

n → π Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. libretexts.org The n → π* transition requires less energy than the π → π* transition and therefore appears at a longer wavelength, generally in the 300–350 nm region for conjugated carbonyl compounds. msu.edu However, this transition is symmetry-forbidden, resulting in a much lower probability of occurrence. davuniversity.org This is reflected in its very low intensity, with a molar absorptivity (ε) value that is typically between 10 and 100 L mol⁻¹ cm⁻¹. libretexts.org

Interactive Data Table: Electronic Transitions for this compound

The following table summarizes the characteristic UV-Vis absorption data for the α,β-unsaturated aldehyde chromophore present in this compound.

| Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Orbital Change |

| π → π | 210 - 240 | > 10,000 | π (Bonding) → π (Antibonding) |

| n → π | 300 - 350 | 10 - 100 | n (Non-bonding) → π (Antibonding) |

Theoretical and Computational Chemistry Studies on Hex 2 Enedial

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of Hex-2-enedial. nrel.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which numerous other properties can be derived. tennessee.edu Methods like the Gaussian-n theories (e.g., G2, G3) and composite methods aim for high accuracy by combining results from several levels of theory and basis sets. wikipedia.org

This compound can exist as multiple stereoisomers and conformers due to the presence of a carbon-carbon double bond and rotatable single bonds. The primary stereoisomers are the (E) and (Z) configurations at the C2=C3 double bond. Furthermore, rotation around the C1-C2 and C3-C4 single bonds gives rise to different conformers, most notably the s-trans and s-cis arrangements of the carbonyl groups relative to the double bond.

Quantum chemical calculations are used to optimize the geometry of these different forms and calculate their relative energies to determine the most stable structures. nih.gov The stability is governed by a balance of electronic effects (conjugation) and steric hindrance between the aldehyde groups and the alkyl chain. msu.edu Generally, extended or trans conformations are lower in energy due to reduced steric clash. msu.edu

The relative stability of key conformers for the (E)-Hex-2-enedial isomer, as would be determined by DFT calculations (e.g., at the B3LYP/6-31G(d) level), can be summarized in a data table.

Table 1: Calculated Relative Stabilities of (E)-Hex-2-enedial Conformers Note: This table presents hypothetical data to illustrate typical results from quantum chemical calculations.

| Conformer Description | Dihedral Angle (O=C1-C2=C3) | Dihedral Angle (C2=C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Planar, fully extended (s-trans about C1-C2) | ~180° | ~180° | 0.00 (Reference) |

| s-cis about C1-C2 | ~0° | ~180° | +2.5 |

| Gauche at C3-C4 | ~180° | ~60° | +0.8 |

| s-cis and Gauche | ~0° | ~60° | +3.4 |

Understanding the chemical reactivity of this compound involves mapping out the potential energy surfaces of its reactions. acs.org Computational methods are employed to identify the minimum energy paths connecting reactants to products. numberanalytics.com A critical aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. numberanalytics.comresearchgate.net

For this compound, reactions of interest could include nucleophilic addition to the carbonyl carbons or the β-carbon, as well as cycloaddition reactions across the conjugated system. Quantum chemical calculations can model these pathways, providing the geometries and energies of all intermediates and transition states. researchgate.netacs.org This analysis reveals the kinetic feasibility of different reaction channels and helps to predict the major products. chemrxiv.org

Table 2: Hypothetical Calculated Activation Barriers for Reactions of this compound Note: This table illustrates the type of data generated from transition state analysis for competing reaction pathways.

| Reaction Type | Attacking Species | Site of Attack | Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Addition | Cyanide (CN-) | C1 (Aldehyde) | DFT (PCM, water) | 12.5 |

| Michael Addition | Cyanide (CN-) | C4 (β-carbon) | DFT (PCM, water) | 18.2 |

| Diels-Alder | Cyclopentadiene | C2-C5 Diene | DFT (gas phase) | 25.0 |

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. By calculating the response of the molecule's electronic structure to external fields, various spectra can be simulated. arxiv.org

NMR Spectroscopy: Chemical shifts (δ) and spin-spin coupling constants (J) can be calculated by determining the magnetic shielding of each nucleus.

IR Spectroscopy: Vibrational frequencies and their intensities are computed from the second derivatives of the energy with respect to atomic positions, corresponding to the absorption bands in an infrared spectrum.

UV-Vis Spectroscopy: Electronic excitation energies, calculated using methods like Time-Dependent DFT (TD-DFT), correspond to the wavelengths of maximum absorption (λmax) and can explain the color and photochemistry of the compound. arxiv.org

Table 3: Illustrative Predicted Spectroscopic Data for (E)-Hex-2-enedial Note: This table shows hypothetical data consistent with the structure of this compound.

| Property | Predicted Value | Corresponding Functional Group/Atom |

|---|---|---|

| 1H NMR Chemical Shift (δ, ppm) | 9.55 | Aldehyde (H1) |

| 13C NMR Chemical Shift (δ, ppm) | 194.2 | Aldehyde (C1) |

| IR Absorption (cm-1) | 1690 | C=O Stretch (Aldehyde) |

| IR Absorption (cm-1) | 1645 | C=C Stretch (Alkene) |

| UV-Vis λmax (nm) | 225 | π → π* transition |

Reaction Pathway Elucidation and Transition State Analysis

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound. nih.govajchem-a.com In MD, the motion of every atom in the system, including surrounding solvent molecules, is simulated over time by solving Newton's equations of motion. iaea.org This requires a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

MD simulations provide a detailed picture of how solvent molecules arrange around this compound and how this solvation shell influences its conformational preferences and dynamics. iaea.orgmdpi.com For instance, in a polar solvent like water, hydrogen bonding to the carbonyl oxygens can stabilize certain conformations over others. By analyzing the simulation trajectory, properties like radial distribution functions and solvent-solute interaction energies can be calculated to quantify these effects. bsz-bw.de

Machine Learning Applications in Reaction Prediction and Property Estimation

Machine learning (ML) is an emerging area in computational chemistry that leverages data to build predictive models. aimlic.com Instead of solving physical equations for each new problem, ML models learn the complex relationships between molecular structure and chemical properties from large datasets. beilstein-journals.orgengineering.org.cn

For a molecule like this compound, ML could be applied in several ways:

Property Estimation: An ML model, trained on a large database of diverse organic molecules with known properties, could rapidly estimate properties of this compound such as its heat of formation, solubility, or frontier orbital energies. researchgate.netnih.govmdpi.com This is often much faster than performing a full quantum chemical calculation. tennessee.edubath.ac.uk

Reaction Prediction: ML models can predict the outcomes of chemical reactions. nips.cc By representing reactants and reagents as inputs, a trained model can predict the most likely products or even suggest optimal reaction conditions (catalysts, solvents) by learning from vast reaction databases. beilstein-journals.org While a specific model for this compound may not exist, general-purpose reaction prediction models could be applied to hypothesize its reactivity. nih.gov

The development of such a model involves featurizing the molecule (translating its structure into a numerical format), training an algorithm (e.g., a neural network or random forest), and validating its predictive accuracy. engineering.org.cnnih.gov

Research on Hex 2 Enedial Derivatives and Analogues

Synthesis of Functionalized Hex-2-enedial Derivatives

The synthesis of functionalized derivatives of this compound, as with other α,β-unsaturated aldehydes, leverages their inherent reactivity as versatile "building blocks" in organic chemistry. mdpi.comnih.gov The development of methods to introduce various functional groups at specific positions is crucial for creating a diverse range of molecules for various applications. mdpi.combenthamdirect.com

A primary strategy involves the modification of pre-existing aldehyde structures. For instance, α-substituted α,β-unsaturated aldehydes can be prepared through various catalytic processes. benthamdirect.com Organocatalytic methods, such as the Mannich reaction, are effective for introducing substituents at the α-position. researchgate.net Other approaches include domino reactions, like a domino hydroformylation/aldol (B89426) condensation, which can efficiently convert olefins and aromatic aldehydes into substituted α,β-unsaturated aldehydes. researchgate.net Furthermore, olefin cross-metathesis offers a powerful method for synthesizing functionalized α,β-unsaturated compounds by creating new carbon-carbon double bonds with specific functionalities. acs.org

The introduction of heteroatoms is another key area of functionalization. For example, α-thio-substituted and α-seleno-substituted α,β-unsaturated aldehydes can be synthesized through specific one-pot radical reactions or from lithiated vinyl selenides. mdpi.com These heteroatom-containing derivatives serve as valuable polyfunctional substrates for further transformations. mdpi.combohrium.com Similarly, α-siloxy-substituted derivatives can be prepared via retro-hetero-Diels–Alder reactions and are used as dienophiles in cycloaddition reactions. mdpi.comnih.gov These methods highlight the modular nature of synthesizing complex derivatives from simpler, functionalized precursors. mdpi.com

Structure-Reactivity Relationships in α,β-Unsaturated Dialdehyde (B1249045) Homologues

The reactivity of this compound and its homologues is dominated by the conjugated system formed by the carbon-carbon double bond and the two aldehyde groups. This conjugation dictates the electronic properties and, consequently, the chemical behavior of the molecule. The presence of two electron-withdrawing aldehyde groups significantly influences the electrophilicity of the carbon backbone.

The α,β-unsaturated aldehyde moiety is characterized by two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). The type of addition (1,2-addition to the carbonyl vs. 1,4-conjugate addition to the double bond) is influenced by the nature of the nucleophile and the specific substitution pattern on the aldehyde backbone.

The introduction of substituents at the α or β positions can further modulate this reactivity. Electron-donating groups at the β-position can decrease the electrophilicity of the β-carbon, potentially slowing down conjugate addition reactions. Conversely, electron-withdrawing groups can enhance it. The substitution pattern also affects the rate of reactions with various reagents; for example, in ozonolysis reactions, the rate coefficients are dependent on the substitution at the α- and β-positions. rsc.org Computational studies using density functional theory (DFT) have also provided insights into how γ-substituents can influence the transition states and stereocontrol of reactions. acs.org

| Structural Feature/Modification | Effect on Reactivity | Favored Reaction Type |

|---|---|---|

| Conjugated C=C and C=O bonds | Creates electrophilic centers at the carbonyl carbon and the β-carbon. | Nucleophilic addition (1,2- or 1,4-addition). mdpi.comnih.gov |

| Substitution at the α-position | Can sterically hinder attack at the carbonyl and influence the electronics of the double bond. benthamdirect.com | Can alter the ratio of 1,2- to 1,4-addition products. |

| Substitution at the β-position | Directly modifies the electrophilicity of the β-carbon. Electron-donating groups decrease reactivity towards conjugate addition, while electron-withdrawing groups increase it. rsc.org | Influences the rate and viability of Michael (1,4) additions. |

| Presence of γ-substituents | Can exert stereoelectronic effects, influencing the facial selectivity of approaching reagents through nonbonded steric interactions. acs.org | Affects diastereoselection in asymmetric reactions. acs.org |

Stereochemical Influences on Derivative Properties

Stereoisomerism plays a critical role in defining the properties and biological interactions of this compound derivatives. allen.insolubilityofthings.com Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. wikipedia.org For derivatives of this compound, two main types of stereoisomerism are relevant: geometric isomerism and optical isomerism.

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around the carbon-carbon double bond in the this compound backbone. wikipedia.org The trans (or E) isomer, where the main carbon chains are on opposite sides of the double bond, and the cis (or Z) isomer, where they are on the same side, are distinct compounds with different three-dimensional shapes. This difference in shape can lead to different physical properties, such as melting points and boiling points, and can affect how the molecule fits into a receptor or an enzyme's active site. ibchem.comsavemyexams.com The chemical reactivity can also differ; for example, the proximity of functional groups in a cis-isomer might allow for intramolecular reactions that are impossible for the corresponding trans-isomer. ibchem.com

Optical isomerism occurs in derivatives of this compound that contain a chiral center—typically a carbon atom bonded to four different groups. savemyexams.com Such molecules are non-superimposable on their mirror images and are called enantiomers. wikipedia.org Enantiomers have identical physical properties except for their interaction with plane-polarized light and their behavior in chiral environments. wikipedia.org When a molecule has more than one chiral center, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. allen.in The stereocontrolled synthesis of derivatives, for instance through diastereospecific reactions like the hetero-Diels-Alder reaction, is therefore crucial to generate a single, desired stereoisomer with specific properties. capes.gov.br The specific stereochemistry of a derivative can profoundly influence its biological activity, as biological systems are themselves chiral. solubilityofthings.com

Applications in Advanced Organic Synthesis and Materials Science

Hex-2-enedial as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive sites in this compound makes it a powerful tool for the construction of complex molecular architectures. Organic chemists utilize such multifunctional building blocks to introduce significant structural complexity in a controlled and efficient manner, which is a cornerstone of natural product synthesis. researchgate.netsci-hub.se

One of the most powerful reactions in a synthetic chemist's arsenal (B13267) for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The α,β-unsaturated aldehyde moiety in this compound allows it to act as an effective dienophile. The electron-withdrawing nature of the aldehyde group activates the double bond for reaction with electron-rich dienes. ucalgary.ca This reaction provides a direct route to highly functionalized cyclohexene (B86901) derivatives, which are common core structures in many natural products. The aldehyde groups are then available for further elaboration, such as oxidation, reduction, or olefination, to complete the synthesis of the target molecule.

While specific, high-profile total syntheses employing this compound are not extensively documented in mainstream literature, its potential is evident. For instance, related dialdehydes are implicated as intermediates in the synthesis of lignans, a class of polyphenolic compounds with interesting biological activities. colab.ws The general utility of unsaturated aldehydes as precursors in complex synthesis is well-established. thieme-connect.de

Table 1: Potential Diels-Alder Reactions with this compound as a Dienophile

| Diene | Dienophile | Expected Product Core Structure | Potential Application |

|---|---|---|---|

| 1,3-Butadiene | This compound | Tetrahydrobenzaldehyde derivative | Intermediate for terpenoid synthesis |

| Cyclopentadiene | This compound | Bicyclic aldehyde adduct | Precursor for prostaglandins (B1171923) and steroids |

Utility in Heterocyclic Compound Formation

Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. uomus.edu.iq The structure of this compound, being an unsaturated 1,6-dialdehyde, makes it a prime candidate for participating in various cyclization reactions to form a wide array of heterocyclic systems. psu.edu

The two aldehyde groups can react with dinucleophiles in condensation reactions to build rings. For example, reaction with a primary amine (R-NH₂) and a source of ammonia (B1221849) could, in principle, lead to substituted pyridines through a sequence of condensation and cyclization steps, analogous to established methods like the Bohlmann-Rahtz synthesis which utilizes related carbonyl precursors. organic-chemistry.orgorganic-chemistry.org

Furthermore, the reaction of this compound with hydrazine (B178648) (H₂N-NH₂) could lead to the formation of pyridazine (B1198779) derivatives. The initial reaction would form a bis-hydrazone, which could then undergo intramolecular cyclization and subsequent aromatization. Similarly, reactions with hydroxylamine (B1172632) could yield oxazine-based heterocycles. The synthesis of various N,O-containing heterocycles from reagents with two reactive sites is a well-established strategy. psu.edu

Table 2: Plausible Heterocyclic Syntheses Involving this compound

| Reagent(s) | Target Heterocycle | Reaction Type |

|---|---|---|

| Ammonia / Primary Amine | Substituted Pyridine | Condensation/Cyclization |

| Hydrazine Hydrate | Substituted Pyridazine | Condensation/Cyclization |

| P₄S₁₀ or Lawesson's Reagent | Substituted Thiophene | Thionation/Cyclization |

Role as a Monomer or Cross-linking Agent in Polymer Chemistry

The dual functionality of this compound makes it a highly interesting candidate for polymer science. It can potentially be used both as a monomer to create new polymers and as a cross-linking agent to modify the properties of existing ones. msu.edu

As a monomer, this compound can undergo polymerization through its different functional groups.

Condensation Polymerization: The two aldehyde groups can react with other difunctional monomers, such as phenols (to form Bakelite-type resins), urea, or diamines, to create thermosetting polymers.

Addition Polymerization: The carbon-carbon double bond, particularly being part of an α,β-unsaturated system, can participate in chain-growth polymerization, often initiated by radicals or anions. msu.edu Research has shown that α,β-unsaturated aldehydes can be copolymerized with other monomers to create functional polymers with unique properties. rsc.orgrsc.org

The ability of this compound to form covalent bonds between different polymer chains makes it an effective cross-linking agent. libretexts.org For polymers containing reactive groups like hydroxyls (e.g., polyvinyl alcohol) or amines (e.g., polyamides), the aldehyde functionalities of this compound can form acetal (B89532) or imine linkages, respectively. This cross-linking process creates a three-dimensional network, which typically enhances the material's rigidity, thermal stability, and solvent resistance. researchgate.netmdpi.com

Table 3: Potential Polymerization and Cross-linking Applications of this compound

| Application | Reacting Moiety on this compound | Co-reactant / Polymer | Resulting Linkage/Polymer Type |

|---|---|---|---|

| Monomer | Aldehyde groups | Phenol, Urea, Melamine | Condensation Polymer (Resin) |

| Monomer | C=C double bond | Other vinyl monomers | Addition Polymer (Copolymer) |

| Cross-linking Agent | Aldehyde groups | Polyvinyl Alcohol (PVA) | Acetal cross-links |

Ligand Design and Coordination Chemistry

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. uni-siegen.de The structure of this compound, with two oxygen donor atoms from the aldehyde groups, allows it to function as a bidentate ligand. When both oxygen atoms bind to the same metal center, it acts as a chelating agent, forming a thermodynamically stable ring structure with the metal ion.

The coordination can occur in several ways. The most straightforward is through the lone pairs on the two aldehyde oxygen atoms, forming a seven-membered chelate ring. This type of O,O'-bidentate coordination is common for dicarbonyl compounds. The properties of the resulting metal complex, such as its geometry, stability, and reactivity, would be influenced by the nature of the metal ion and the flexible backbone of the this compound ligand.

Furthermore, the π-system of the carbon-carbon double bond could also participate in coordination, particularly with electron-rich, low-valent transition metals. wikipedia.org This could lead to more complex bonding modes where the ligand is tridentate (O,O',η²-alkene). Such complexes are of interest in catalysis, for example, in selective hydrogenation or hydrosilylation reactions. acs.org The study of Lewis acid complexes with α,β-unsaturated carbonyl compounds has shown that coordination significantly alters the electronic properties and reactivity of the ligand. cdnsciencepub.com

Table 4: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Partners | Resulting Complex Type |

|---|---|---|---|

| Bidentate Chelate | O, O' | Main group metals (e.g., Mg²⁺, Al³⁺), early transition metals (e.g., Ti⁴⁺, V³⁺) | Stable chelate complex |

| Bidentate Bridging | O, O' | Various transition metals | Polynuclear complex/Coordination polymer |

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Separation Techniques (GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the selective and sensitive analysis of aldehydes like Hex-2-enedial in intricate samples. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used methods. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of aldehydes such as hexanal, a related compound, dynamic headspace sampling is often employed to concentrate the analytes from the sample matrix before their introduction into the GC system. scioninstruments.comresearchgate.net This minimizes labor-intensive solvent extraction and cleanup. scioninstruments.com The separation of analytes is achieved on a chromatographic column, followed by detection and quantification by a mass spectrometer. scioninstruments.comresearchgate.net The choice of the column and the temperature program are critical for achieving good separation from other volatile components in the matrix. researchgate.net Matrix-matched calibration is often necessary to ensure accurate quantification due to the influence of the sample matrix on the analyte's response. scioninstruments.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of analytes, including non-volatile and thermally labile compounds. rsc.orgresolian.com This technique is particularly useful for analyzing this compound and its derivatives in biological samples. For instance, a highly sensitive and specific LC/MS/MS assay has been developed for the quantitation of hexenal-derived exocyclic 1,N(2)-propanodeoxyguanosine (Hex-PdG) adducts in DNA. nih.gov This method involves sample purification using solid-phase extraction followed by analysis in the selected reaction monitoring (SRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.gov

| Parameter | GC-MS | LC-MS/MS |

| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. nih.gov | Separation of compounds based on their partitioning between a mobile and stationary phase, followed by tandem mass spectrometric detection. rsc.org |

| Sample Volatility | Requires volatile or semi-volatile analytes. nih.gov | Suitable for a wide range of volatilities, including non-volatile compounds. rsc.org |

| Derivatization | Often required for polar analytes to increase volatility and thermal stability. | May be used to improve ionization efficiency and chromatographic retention. |

| Sensitivity | Can achieve low detection limits, especially with pre-concentration techniques like dynamic headspace. scioninstruments.com | Generally offers very high sensitivity and specificity, particularly with SRM. resolian.comnih.gov |

| Matrix Effects | Can be significant, often requiring matrix-matched calibration. scioninstruments.comnih.gov | A major consideration, often addressed with stable isotope-labeled internal standards and efficient sample cleanup. resolian.comnih.gov |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer simpler and more cost-effective alternatives to chromatographic techniques for the determination of aldehydes.

Spectrophotometric Assays

Spectrophotometry measures the absorption of light by a substance at a specific wavelength. measurlabs.com A common method for determining α,β-unsaturated aldehydes is the p-Anisidine (B42471) value (p-AV) test. measurlabs.com This method is widely used to assess the level of secondary oxidation in fats and oils by quantifying the amount of aldehydes present. measurlabs.com The reaction of p-anisidine with aldehydes produces a colored product that can be measured spectrophotometrically. Another approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones, a class of compounds that can be analyzed spectrophotometrically. nih.gov

Fluorometric Assays

Fluorometric methods are based on the measurement of fluorescence, which is the emission of light by a substance that has absorbed light. These methods are often more sensitive than spectrophotometric assays. sci-hub.se For instance, some unsaturated mono-aldehydes can react with thiobarbituric acid (TBA) to form fluorescent derivatives. researchgate.net Fluorescence quenching is another principle used in assay development. In this approach, the native fluorescence of a probe molecule is decreased upon interaction with the analyte. science.gov For example, a spectrofluorometric assay for ascorbic acid was developed using L-tyrosine as a fluorescent probe, where the fluorescence intensity of tyrosine was quenched by ascorbic acid. sci-hub.se This principle could potentially be adapted for the detection of this compound.

| Method | Principle | Application | Key Features |

| p-Anisidine Value | Reaction of α,β-unsaturated aldehydes with p-anisidine to form a colored product. measurlabs.com | Determination of secondary oxidation products in fats and oils. measurlabs.com | Simple, standardized method. measurlabs.com |

| DNPH Derivatization | Reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine to form colored hydrazones. nih.gov | Quantification of aldehydes and ketones. nih.gov | Widely applicable to carbonyl compounds. nih.gov |

| Thiobarbituric Acid (TBA) Assay | Reaction of certain unsaturated aldehydes with TBA to form a fluorescent product. researchgate.net | Detection of lipid peroxidation products. researchgate.net | Offers fluorescent detection for increased sensitivity. researchgate.net |

| Fluorescence Quenching | Reduction in the fluorescence intensity of a probe upon interaction with the analyte. science.gov | Quantitative analysis of various analytes. sci-hub.se | Potentially high sensitivity and selectivity depending on the probe. sci-hub.se |

Electrochemical Detection Methods

Electrochemical methods offer rapid, sensitive, and portable solutions for the detection of various analytes, including aldehydes. frontiersin.org These methods are based on the measurement of an electrical signal (such as current or potential) that is generated from a chemical reaction at an electrode surface. mdpi.com

The development of electrochemical sensors for aldehydes often involves the modification of the electrode surface with specific materials to enhance sensitivity and selectivity. mdpi.com For example, nanomaterials such as metal oxides and carbon-based materials can be used to increase the electrode's active surface area and catalytic activity. frontiersin.orgnih.gov The detection mechanism can be based on the direct oxidation or reduction of the aldehyde at the electrode surface.

While specific electrochemical methods for this compound are not extensively reported, the principles used for other aldehydes can be applied. For instance, sensors have been developed for formaldehyde (B43269) detection using modified electrodes that catalyze its oxidation. mdpi.com The resulting current change is proportional to the formaldehyde concentration. mdpi.com

Development of Biosensors and Chemosensors for Specific Detection

Biosensors and chemosensors are analytical devices that combine a biological or chemical recognition element with a transducer to produce a measurable signal upon interaction with a specific analyte. nih.govrsc.org

Biosensors

Biosensors utilize biological components like enzymes, antibodies, or nucleic acids as the recognition element. nih.gov For the detection of lipid peroxidation products like aldehydes, enzyme-based biosensors are particularly relevant. mdpi.com For example, aldehyde dehydrogenase could be immobilized on an electrode surface. In the presence of its substrate (an aldehyde), the enzyme would catalyze a reaction that produces an electrochemically detectable species, such as NADH. The resulting current would be proportional to the aldehyde concentration. Another approach is the use of enzymes like laccase or tyrosinase, which can be used to indirectly measure peroxidation by determining the concentration of phenolic antioxidants. acs.org

Chemosensors

Chemosensors employ a synthetic receptor that is designed to bind to a specific analyte. rsc.org The binding event is then translated into a detectable signal, often a change in color (colorimetric) or fluorescence. rsc.org The design of a chemosensor for this compound would involve creating a receptor molecule with a cavity or binding site that is complementary in size, shape, and chemical properties to the this compound molecule. The interaction between the chemosensor and the analyte could lead to a change in the electronic properties of the sensor molecule, resulting in a visible color change or a change in its fluorescence emission. chemisgroup.us For instance, hydrazone-based chemosensors have been developed for the selective colorimetric detection of other reactive compounds. nih.gov

| Sensor Type | Recognition Element | Transduction Principle | Potential for this compound Detection |

| Enzyme-Based Biosensor | Enzyme (e.g., aldehyde dehydrogenase) mdpi.com | Electrochemical, optical acs.org | Specific detection based on enzyme-substrate interaction. |

| Antibody-Based Biosensor | Antibody | Electrochemical, optical | High specificity and sensitivity through antigen-antibody binding. |

| Colorimetric Chemosensor | Synthetic receptor rsc.org | Change in light absorption (color) rsc.org | Rapid, visual detection. nih.gov |

| Fluorometric Chemosensor | Synthetic receptor chemisgroup.us | Change in fluorescence intensity or wavelength chemisgroup.us | High sensitivity. chemisgroup.us |

Environmental Occurrence and Atmospheric Degradation Mechanisms

Formation Pathways in Atmospheric Oxidation Processes

Hex-2-enedial is an unsaturated dicarbonyl compound that can be formed in the atmosphere through the oxidation of aromatic hydrocarbons. copernicus.orgcopernicus.org Specifically, it has been identified as a ring-opening product in the oxidation of benzyl (B1604629) alcohol initiated by the hydroxyl radical (OH). copernicus.orgcopernicus.org This process is particularly relevant as benzyl alcohol is a prominent compound found in volatile chemical products (VCPs) like soaps, perfumes, paints, and solvents. copernicus.orgcopernicus.org

The formation mechanism involves the addition of an OH radical to the aromatic ring of a precursor molecule, such as benzyl alcohol. This is followed by a reaction with molecular oxygen (O2) to form a bicyclic peroxyl radical intermediate. chemrxiv.org A series of subsequent radical reactions leads to the cleavage of carbon-carbon bonds within the aromatic ring, ultimately yielding smaller, oxygenated fragments. chemrxiv.org In the case of benzyl alcohol oxidation, this fragmentation can produce but-2-enedial and other related compounds. copernicus.orgchemrxiv.org Theoretical studies on the atmospheric oxidation of benzyl alcohol have predicted the formation of various ring-opening products, including this compound, through these complex reaction pathways. copernicus.orgchemrxiv.org

The oxidation of other aromatic compounds, such as toluene, also contributes to the formation of unsaturated 1,4-dicarbonyls, a class of compounds that includes this compound. copernicus.orgresearchgate.net These reactions are a key part of the atmospheric chemistry that leads to the formation of photochemical smog. copernicus.org

Gas-Phase Reactions with Atmospheric Oxidants (OH, O3, NO3)

The atmospheric lifetime of this compound is largely determined by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). rsc.org

Reaction with OH Radicals: The reaction with the OH radical is a primary degradation pathway for many volatile organic compounds (VOCs), including unsaturated aldehydes like this compound. researchgate.netnih.govresearchgate.net The rate constants for the reaction of OH radicals with similar unsaturated aldehydes, such as trans-2-hexenal (B146799), have been determined experimentally. For instance, the average rate constant for the reaction of OH with trans-2-hexenal is (39.3 ± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net The reactivity of these aldehydes with OH radicals is influenced by the molecular structure, with the rate constant generally increasing with the length of the carbon chain. nih.gov For this compound, the OH-initiated reaction is expected to be a significant loss process in the troposphere. researchgate.net

Reaction with Ozone (O3): Ozonolysis is another important atmospheric removal process for unsaturated organic compounds. rsc.orgnerc.ac.ukresearchgate.netcopernicus.org The reaction of ozone with the carbon-carbon double bond in this compound leads to the formation of a primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a Criegee intermediate. copernicus.orgnih.gov The rate constant for the ozonolysis of trans-2-hexenal has been determined to be (1.52 ± 0.19) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net While this reaction is slower than the reaction with OH radicals, it can still be a significant degradation pathway, particularly in regions with high ozone concentrations. researchgate.net

Reaction with NO3 Radicals: During the nighttime, in the absence of sunlight, the nitrate radical (NO3) becomes a significant atmospheric oxidant. nih.govnih.govresearchgate.netrsc.orgnist.gov The reaction of NO3 radicals with unsaturated aldehydes like trans-2-hexenal has been studied, and the rate constant was determined to be (4.7 ± 1.5) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. nih.gov Research indicates that the length of the carbon chain in trans-2-alkenals does not have a significant impact on the reaction rate with NO3. nih.gov For some unsaturated compounds, the NO3-initiated oxidation can be the dominant degradation route. nih.govresearchgate.net

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH | (39.3 ± 1.7) × 10⁻¹² | researchgate.net |

| O3 | (1.52 ± 0.19) × 10⁻¹⁸ | researchgate.net |

| NO3 | (4.7 ± 1.5) × 10⁻¹⁵ | nih.gov |

Photochemical Degradation Pathways

In addition to reactions with oxidants, this compound can be removed from the atmosphere through photolysis, which is the process of chemical decomposition by light. researchgate.net Unsaturated 1,4-dicarbonyl compounds, such as this compound, are expected to undergo rapid photochemical processing in the atmospheric boundary layer. researchgate.net

Experimental studies on similar compounds like (E)-2-butenedial have shown that photolysis is a major loss process, with atmospheric lifetimes on the order of 10–15 minutes. researchgate.net The primary mechanism is believed to involve photoisomerization to a ketene-enol intermediate, which can then undergo further reactions. researchgate.net Major products from the photolysis of (E)-2-butenedial include a furanone and maleic anhydride. researchgate.net It is presumed that a minor pathway also leads to the direct formation of carbon monoxide (CO). researchgate.net

Aerosol Formation Potential from this compound Precursors

The atmospheric oxidation of aromatic hydrocarbons, which are precursors to this compound, is a significant source of secondary organic aerosol (SOA). copernicus.orgkit.edunasa.govcopernicus.orgcopernicus.org SOA is formed when volatile organic compounds are oxidized in the atmosphere to form less volatile products that can partition into the particle phase. kit.edu

The oxidation of benzyl alcohol, a known precursor to this compound, has been shown to have a high SOA yield, in some cases approaching unity. copernicus.orgcopernicus.orgcopernicus.org The formation of highly oxygenated and low-volatility products from the oxidation of benzyl alcohol and its primary products, such as hydroxybenzyl alcohol, contributes significantly to this high SOA yield. copernicus.orgcopernicus.org

Q & A

Q. What experimental protocols ensure reproducible synthesis of Hex-2-enedial?

Q. How can the stability of this compound under varying conditions be systematically assessed?

Stability studies should involve:

- Exposure to light, heat, and humidity in controlled environments, with degradation monitored via UV-Vis spectroscopy or mass spectrometry .

- Kinetic analysis using Arrhenius plots to predict shelf-life under storage conditions .

- Comparison of stability across solvents (polar vs. nonpolar) to identify optimal handling conditions .

Q. What are the key spectroscopic markers for distinguishing this compound from its structural isomers?

- IR Spectroscopy : Look for conjugated carbonyl stretches (~1680–1720 cm⁻¹) and C=C stretching (~1600–1650 cm⁻¹) .

- NMR : Identify allylic proton coupling (J = 10–12 Hz for trans-configuration) and chemical shifts for α,β-unsaturated aldehydes (δ 9.5–10.0 ppm for aldehyde protons) .

- MS : Fragmentation patterns (e.g., loss of CO or H₂O) can differentiate isomers .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nucleophilic addition reactions be resolved?

Methodological approaches include:

- Comparative kinetic studies : Vary nucleophile strength (e.g., amines vs. thiols) and solvent polarity to isolate competing pathways .

- Computational modeling : Use DFT calculations to compare activation energies of proposed mechanisms (e.g., Michael addition vs. aldol condensation) .

- In-situ monitoring : Employ stopped-flow spectroscopy or real-time NMR to capture transient intermediates .

Q. What strategies address discrepancies in reported catalytic efficiencies for this compound in organic transformations?

- Standardized benchmarking : Use a common substrate (e.g., cyclohexene) and reaction conditions (temperature, solvent) across studies to normalize catalytic activity .

- Error analysis : Quantify uncertainties in turnover frequency (TOF) measurements due to instrumentation or sampling variability .

- Meta-analysis : Systematically review literature to identify outliers and correlate trends with catalyst design (e.g., ligand effects) .

Q. How can researchers design experiments to elucidate the role of this compound in complex reaction networks?

- Isotopic labeling : Use ¹³C-labeled this compound to track carbon flow in multi-step reactions via isotope-ratio mass spectrometry .

- Cross-validation : Combine experimental data (e.g., kinetic profiles) with microkinetic modeling to validate proposed reaction pathways .

- High-throughput screening : Test reactivity across diverse substrates to map functional group compatibility .

Data Presentation and Analysis

Table 1 : Common Analytical Techniques for this compound Characterization

Literature and Hypothesis Development

Q. How to identify unresolved questions in this compound research through literature reviews?

- Use databases like SciFinder or Reaxys to compile existing studies, noting gaps in mechanistic understanding or underexplored applications .

- Apply bibliometric tools to visualize trends (e.g., citation networks) and highlight under-researched areas .

- Formulate hypotheses based on conflicting results (e.g., "Does solvent polarity invert regioselectivity in this compound reactions?") .

Q. What frameworks support robust experimental design for novel this compound applications?

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., stoichiometry, temperature) using factorial designs .

- Failure mode analysis : Preemptively identify risks (e.g., decomposition pathways) and incorporate mitigations (e.g., inert atmosphere) .

- Peer review : Validate protocols through pre-submission feedback from collaborators or journal editors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.